molecular formula C8H11IN2O2 B1391191 ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1217862-33-3

ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B1391191
CAS No.: 1217862-33-3
M. Wt: 294.09 g/mol
InChI Key: GAUBIKKSYYOTAN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol This compound is characterized by the presence of an ethyl ester group attached to a pyrazole ring, which is further substituted with an iodine atom at the 4-position

Preparation Methods

The synthesis of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-2-(4-iodo-1H-pyrazol-1-yl)propanoate with a suitable base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Ethyl 2-(4-iodo-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-iodopyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUBIKKSYYOTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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